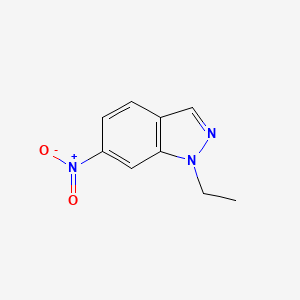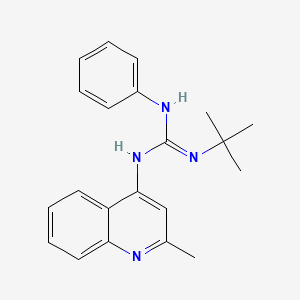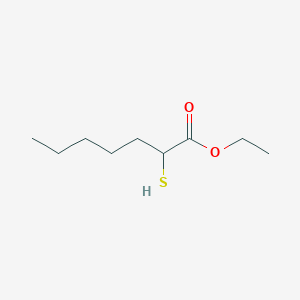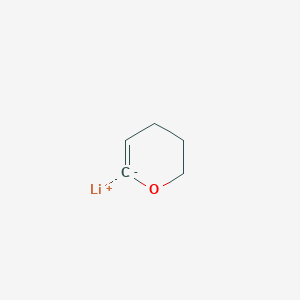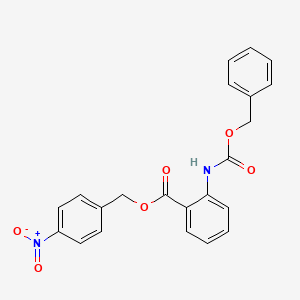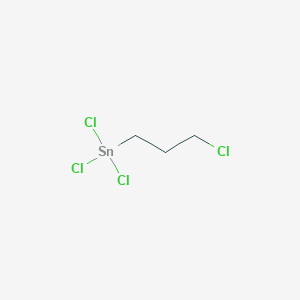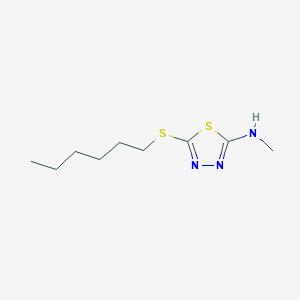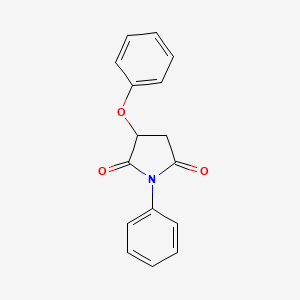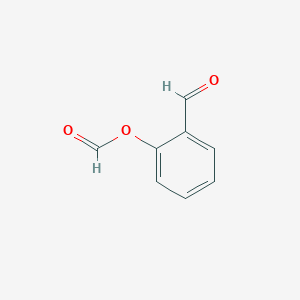
2-Formylphenyl formate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Formylphenyl formate is an organic compound characterized by the presence of a formyl group and a formate ester group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Formylphenyl formate can be synthesized through several methods. One common approach involves the formylation of phenol derivatives. The formylation reaction typically uses formylating agents such as formic acid, dimethylformamide, and phosphorus oxychloride in the Vilsmeier-Haack reaction . Another method involves the reaction of phenol with paraformaldehyde under acidic conditions .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of catalysts such as Lewis acids can facilitate the formylation reaction, making it more suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Formylphenyl formate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to form a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The formate ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the formate ester group under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 2-carboxyphenyl formate.
Reduction: Formation of 2-hydroxymethylphenyl formate.
Substitution: Formation of various substituted phenyl formates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Formylphenyl formate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving formyl groups.
Industry: Used in the production of polymers and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-formylphenyl formate involves its reactivity with nucleophiles and electrophiles. The formyl group can act as an electrophile, reacting with nucleophiles to form various derivatives. The formate ester group can undergo hydrolysis to release formic acid, which can participate in further chemical reactions .
Vergleich Mit ähnlichen Verbindungen
2-Formylphenylboronic acid: Similar structure but contains a boronic acid group instead of a formate ester.
2-Formylphenyl acetate: Contains an acetate ester group instead of a formate ester.
Uniqueness: 2-Formylphenyl formate is unique due to its combination of a formyl group and a formate ester group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and industrial applications .
Eigenschaften
CAS-Nummer |
67198-60-1 |
|---|---|
Molekularformel |
C8H6O3 |
Molekulargewicht |
150.13 g/mol |
IUPAC-Name |
(2-formylphenyl) formate |
InChI |
InChI=1S/C8H6O3/c9-5-7-3-1-2-4-8(7)11-6-10/h1-6H |
InChI-Schlüssel |
VSQUVOCAXKCSTO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C=O)OC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



